molecular formula C35H36ClNO3S B128269 Montelukast CAS No. 142522-28-9

Montelukast

Cat. No.: B128269
CAS No.: 142522-28-9
M. Wt: 586.2 g/mol
InChI Key: UCHDWCPVSPXUMX-TZIWLTJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montelukast is a potent, selective, and orally active leukotriene receptor antagonist (LTRA) that binds with high affinity to the cysteinyl leukotriene type 1 receptor (CysLT1) . Its primary research applications stem from its targeted mechanism of action, which involves blocking the effects of leukotrienes D4 and E4, key inflammatory mediators released from mast cells and other immune cells . This action inhibits subsequent leukotriene-induced physiological effects, including airway smooth muscle contraction, vascular permeability leading to edema, and altered cellular activity associated with the inflammatory response . In research settings, Montelukast is extensively used as a tool compound to study pathways and disease models related to asthma and allergic rhinitis . It has demonstrated significant research value in models of chronic asthma, exercise-induced bronchoconstriction, and allergic rhinitis, where it can reduce eosinophilic inflammation and improve related physiological parameters . Beyond its established respiratory applications, ongoing scientific investigations explore the potential role of leukotriene pathways and the effects of Montelukast in other conditions, such as ischemia-reperfusion injury and various inflammatory processes, highlighting its broader research utility . It is critical to note that this product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should be aware that post-marketing reports have described neuropsychiatric events in humans taking the drug therapeutically, such as agitation, depression, and suicidal thoughts, underscoring the importance of its controlled research application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
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InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151767-02-1 (sodium)
Record name Montelukast [INN:BAN]
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DSSTOX Substance ID

DTXSID9023334
Record name Montelukast
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Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Montelukast
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Solubility

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L
Record name Montelukast
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Record name MONTELUKAST
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Record name Montelukast
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CAS No.

158966-92-8
Record name Montelukast
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Record name Montelukast
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Record name MONTELUKAST
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Record name Montelukast
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Research of Montelukast at the Molecular and Cellular Levels

Montelukast as a Selective CysLT1 Receptor Antagonistwikipedia.orgpatsnap.comyoutube.comnih.govnih.gov

Montelukast functions as a potent and highly selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor. nih.govnih.gov Cysteinyl leukotrienes, specifically LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid metabolism and are released from various inflammatory cells, including mast cells and eosinophils. medex.com.bdpatsnap.com These molecules play a crucial role in the pathophysiology of inflammatory conditions by binding to CysLT1 receptors, which are found on the surface of airway cells like smooth muscle cells and macrophages. patsnap.comnih.gov By selectively binding to and blocking the CysLT1 receptor, montelukast inhibits the physiological actions of CysLTs, such as airway edema and smooth muscle contraction, without demonstrating any agonist activity itself. medex.com.bdwikipedia.orgnih.gov This antagonistic action helps to mitigate the inflammatory cascade mediated by these leukotrienes. youtube.com

The antagonistic nature of montelukast at the CysLT1 receptor is competitive. wikipedia.org This means it directly competes with the endogenous ligands (LTD4, LTC4, and LTE4) for the same binding site on the receptor.

The affinity and competitive nature of montelukast for the CysLT1 receptor have been characterized using radioligand binding assays. In these in-vitro experiments, a radiolabeled version of a cysteinyl leukotriene, typically tritiated leukotriene D4 ([3H]LTD4), is used to quantify the binding to the receptor. researchgate.net Studies on guinea pig lung membranes demonstrated that montelukast is a potent competitive inhibitor of [3H]LTD4 binding. researchgate.net Research has shown that montelukast exhibits high affinity in these competition assays, effectively displacing the radiolabeled ligand from the CysLT1 receptor. researchgate.netresearchgate.net For instance, early research into the development of this class of drugs showed that montelukast had a high intrinsic potency with an IC50 value of 0.8 nM for the LTD4 receptor in guinea pig lung tissue. researchgate.net

Table 1: In Vitro Potency of Montelukast

Assay System Target Receptor Potency (IC50) Reference
Guinea Pig Lung Membrane LTD4 Receptor 0.8 nM researchgate.net

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Montelukast is characterized by its high selectivity for the CysLT1 receptor. nih.gov This specificity is crucial as it ensures the compound's actions are targeted, minimizing off-target effects. Research on structurally related CysLT1 receptor antagonists, such as zafirlukast, has shown minimal affinity for a variety of other receptor types. researchgate.net This includes receptors for other bronchoconstrictive agents like α- and β-adrenoceptors and muscarinic receptors. researchgate.net The targeted action of montelukast on the CysLT1 receptor means it specifically interrupts the pathway mediated by cysteinyl leukotrienes without significantly interfering with other signaling systems involved in airway function.

Competitive Binding Studies with CysLT1 Receptors

Modulation of Leukotriene-Induced Cellular Responses (In Vitro Studies)

By blocking the CysLT1 receptor, montelukast effectively modulates the downstream cellular responses that are normally triggered by leukotriene binding.

Cysteinyl leukotrienes are potent bronchoconstrictors, meaning they cause the smooth muscle in the airways to contract, leading to a narrowing of the air passages. youtube.com Montelukast directly counteracts this effect. In-vitro studies using both human and animal airway smooth muscle tissues have shown that CysLT1 antagonists can inhibit the contractile responses induced by LTD4 and LTE4. researchgate.net By occupying the CysLT1 receptor, montelukast prevents these leukotrienes from initiating the intracellular signaling cascade that leads to smooth muscle contraction. medex.com.bdnih.gov Even at low doses, montelukast has been shown to cause significant inhibition of bronchoconstriction induced by leukotriene D4. nih.gov

A key aspect of montelukast's mechanism is its ability to reduce eosinophilic inflammation. Eosinophils are a type of white blood cell that are recruited to the airways during an inflammatory response and are a major source of cysteinyl leukotrienes. nih.govfrontiersin.org Montelukast has demonstrated significant anti-inflammatory effects by impacting eosinophils at the cellular level. nih.govnih.gov

Studies have shown that treatment with montelukast leads to a decrease in the number of eosinophils in both peripheral blood and sputum. nih.goversnet.org In one randomized, controlled trial, four weeks of montelukast treatment decreased the percentage of eosinophils in induced sputum from a baseline of 7.5% to 3.9%. ersnet.org In contrast, the placebo group saw an increase from 14.5% to 17.9%. ersnet.org In-vitro research has further elucidated this mechanism, showing that montelukast can inhibit eosinophil survival. frontiersin.orgresearchgate.net It also has inhibitory effects on the secretion of certain cytokines, such as IL-6 and IL-8, from epithelial cells, which are involved in the inflammatory process that attracts and sustains eosinophils. frontiersin.orgresearchgate.net

Table 2: Effect of Montelukast on Sputum Eosinophil Levels in Asthmatic Patients

Treatment Group Baseline Sputum Eosinophils (%) Post-Treatment Sputum Eosinophils (%) Change (%) Statistical Significance (p-value) Reference
Montelukast (n=19) 7.5 3.9 -3.6 p=0.026 (vs. placebo) ersnet.org
Placebo (n=21) 14.5 17.9 +3.4 N/A ersnet.org
Montelukast (n=20) 24.6 15.1 -9.5 p<0.005 (vs. placebo change) nih.gov

Influence on Inflammatory Mediators and Cytokines in Various Cell Types

Montelukast exerts a broad influence on the production and release of various inflammatory mediators, extending beyond its direct antagonism of leukotriene receptors.

Montelukast has been shown to downregulate the expression of several key pro-inflammatory cytokines involved in diverse inflammatory conditions. Research indicates its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov In studies using human monocytic leukemia cells (THP-1), Montelukast inhibited lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α. nih.gov Similarly, it demonstrated an inhibitory effect on the secretion of IL-6 from nasal epithelial cells. researchgate.net

The compound also affects Interleukin-1 beta (IL-1β), a cytokine that plays a role in osteoarthritis. In IL-1β-induced chondrocytes, Montelukast was found to reduce oxidative stress and apoptosis. nih.gov Furthermore, in a mouse model of acute respiratory distress syndrome (ARDS), Montelukast treatment significantly attenuated LPS-induced levels of IL-6, TNF-α, and Interleukin-17 (IL-17) in bronchoalveolar lavage fluid. nih.gov T helper 17 (Th17) cells, which produce IL-17, are central to the pathogenesis of certain immune-mediated diseases. mdpi.com

Table 2: Montelukast's Regulation of Pro-inflammatory Cytokines

Cytokine Cell/Model System Observed Effect References
TNF-α Peripheral Blood Mononuclear Cells, Mouse Model (LPS-induced) Inhibition of production/levels. nih.govnih.gov
IL-6 Nasal Epithelial Cells, Peripheral Blood Mononuclear Cells, Mouse Model (LPS-induced) Inhibition of secretion/production/levels. researchgate.netnih.govnih.gov
IL-1β ATDC5 Chondrocytes Attenuates IL-1β-induced oxidative stress and apoptosis. nih.gov
IL-17 Mouse Model (LPS-induced) Attenuation of levels in bronchoalveolar lavage fluid. nih.govmdpi.com

Montelukast's regulatory effects extend to chemokines, which are crucial for recruiting specific leukocyte subsets to sites of inflammation. In M2-like macrophages, which are associated with T-helper (Th) 2 cell-mediated inflammation, Montelukast has been observed to suppress the expression of specific chemokines. nih.gov

Specifically, lipopolysaccharide (LPS)-induced expression of I-309 (also known as CCL1) was significantly suppressed by Montelukast in both THP-1-derived and human monocyte-derived M2 macrophages. nih.gov The expression of Macrophage-Derived Chemokine (MDC, or CCL22) was also significantly suppressed by Montelukast in THP-1-derived M2 macrophages after a 48-hour incubation period. nih.gov These findings suggest that Montelukast can directly modulate the chemokine profile of alternatively activated macrophages. nih.gov

Table 3: Montelukast's Effect on M2 Macrophage Chemokines

Chemokine Cell Type Observed Effect References
I-309 / CCL1 THP-1-derived and human monocyte-derived M2 macrophages Significant suppression of LPS-induced expression. nih.gov
MDC / CCL22 THP-1-derived M2 macrophages Significant suppression of expression after 48 hours. nih.gov

The relationship between Montelukast and Leukotriene B4 (LTB4), a potent neutrophil chemoattractant, is complex. nih.gov While Montelukast primarily targets the CysLT1 receptor, it can indirectly influence the LTB4 pathway. In a rat model of transplantation-related bronchiolitis obliterans, oral administration of Montelukast was found to reduce plasma LTB4 levels, which was associated with a preventive effect against tracheal fibrosis. ilo.org

However, other studies present a more nuanced picture. In a mouse model of asthma, while Montelukast relieved allergic inflammation, it was also observed to stimulate the production and accumulation of LTB4, particularly in the chronic phase. shsmu.edu.cn This suggests a potential risk of LTB4 activation with Montelukast use in certain chronic inflammatory settings. shsmu.edu.cn This effect may be linked to Montelukast's ability to promote the expression of the LTB4 receptor (BLT1) in the chronic phase of asthma models. shsmu.edu.cn

Table 4: Montelukast's Influence on LTB4

Model System Effect on LTB4 Context/Key Finding References
Rat Model (Transplantation) Reduced plasma LTB4 levels Associated with prevention of tracheal fibrosis. ilo.org
Mouse Model (Asthma) Stimulated production and accumulation Effect was significant in the chronic phase of asthma. shsmu.edu.cn
Mouse Model (Asthma) Promoted expression of LTB4 receptor (BLT1) Occurred in the chronic phase after repeated allergen challenge. shsmu.edu.cn

Cellular Signaling Pathway Modulation

Montelukast's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling cascades that regulate gene expression and cellular responses.

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. mdpi.com These pathways, including the Erk1/2 and p38 cascades, are key regulators of inflammation. nih.govmdpi.com Research has shown that Montelukast can modulate these pathways.

In studies on M2-like macrophages, Montelukast was found to suppress LPS-induced phosphorylation of p38 MAPK. nih.gov This inhibition of the p38 pathway is a key mechanism underlying its suppression of cytokine and chemokine production in these cells. nih.gov The p38 MAPK pathway is known to be critical for the production of various inflammatory mediators. nih.gov

In addition to the p38 pathway, Montelukast's effects are also linked to the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a crucial transcription factor for pro-inflammatory gene expression. nih.govnih.gov The inhibition of both MAPK-p38 and NF-κB pathways appears to be a significant component of Montelukast's secondary anti-inflammatory actions, independent of its CysLT1 receptor antagonism. nih.govnih.gov While direct, extensive evidence on Montelukast's inhibition of the specific MAPK Kinase (MEK) or Extracellular signal-regulated kinases (Erk1/2) is less detailed in the provided context, the established inhibition of the downstream p38 kinase points to a significant regulatory role within the broader MAPK signaling network. nih.govnih.gov

Table 5: Montelukast's Modulation of Cellular Signaling Pathways

Pathway/Component Cell/Model System Observed Effect References
p38 MAPK M2 Macrophages Suppression of LPS-induced phosphorylation. nih.gov
NF-κB M2 Macrophages, Human Neutrophils Suppression of phosphorylation/activation. nih.govnih.govnih.gov
Erk1/2 General Inflammatory Models The MAPK cascade, including Erk1/2, is a known target for anti-inflammatory action, though direct inhibition by Montelukast is less specified than for p38. mdpi.comnih.govnih.gov
MEK General Inflammatory Models As the upstream activator of Erk1/2, MEK is a key point in the MAPK cascade. mdpi.comnih.gov
NF-κB Pathway Regulation

Montelukast has been shown to exert significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Research indicates that montelukast can suppress inflammation by inhibiting the activation of NF-κB and the subsequent secretion of downstream pro-inflammatory cytokines. researchgate.net This inhibitory action is crucial in mitigating inflammatory processes in various cell types.

Mechanistically, montelukast interferes with key steps in the NF-κB activation cascade. In fibroblast-like synoviocytes, which are central to the pathology of rheumatoid arthritis, montelukast has been observed to attenuate the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. researchgate.net This stabilization of IκBα prevents the nuclear translocation of the p65 subunit of NF-κB, a pivotal event in the activation of this pathway. researchgate.net Furthermore, studies have reported that montelukast can directly interfere with the translocation of NF-κB into the nucleus and inhibit histone acetyltransferase activity, which is necessary for the transcription of pro-inflammatory genes. researchgate.net

The functional consequence of this NF-κB inhibition is a dose-dependent reduction in the production of several pro-inflammatory molecules. In peripheral blood mononuclear cells, high doses of montelukast have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.netnih.gov This modulation of cytokine production underscores the anti-inflammatory properties of montelukast mediated through the NF-κB pathway. nih.gov In asthmatic guinea pig models, montelukast has also been found to inhibit the activation of NF-κB in lung tissues, which correlates with a reduction in airway inflammation and eosinophil numbers. nih.gov

Table 1: Effects of Montelukast on NF-κB Pathway Components and Pro-inflammatory Molecules

Cell/Model System Inducer Effect of Montelukast Key Findings Reference
Human Monocytic Leukemia Cell Line (THP-1) TNF-α Inhibition of NF-κB activation Dose-dependent inhibition of NF-κB. nih.gov
Peripheral Blood Mononuclear Cells LPS Inhibition of IL-6, TNF-α, and MCP-1 production High doses of montelukast modulate cytokine production. researchgate.netnih.gov
Fibroblast-like Synoviocytes IL-1β Attenuation of IκBα phosphorylation and degradation; Inhibition of p65 nuclear translocation Prevents activation of the NF-κB signaling pathway. researchgate.net
Wnt/β-catenin Signaling Alterations

Research has indicated that montelukast can modulate the Wnt/β-catenin signaling pathway, which is recognized for its role in the pathogenesis of inflammatory airway diseases. nih.govresearchgate.net The Wnt pathway is crucial for various cellular processes, and its dysregulation is implicated in conditions such as airway remodeling in chronic asthma. researchgate.net

In a murine model of airway inflammation induced by ovalbumin and lipopolysaccharide, montelukast treatment demonstrated a clear influence on key components of the Wnt pathway. Specifically, montelukast prevented the inflammation-induced increases in the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a critical negative regulator in the canonical Wnt pathway; its phosphorylation typically leads to its inactivation, allowing for the stabilization and accumulation of β-catenin. nih.govnih.gov By preventing this phosphorylation, montelukast helps to maintain the regulation of β-catenin levels.

Furthermore, the same study observed that montelukast treatment led to a reduction in the levels of Wnt5a. nih.gov Wnt5a is a ligand that can activate non-canonical Wnt pathways and is also implicated in inflammatory processes. The ability of montelukast to reduce Wnt5a levels suggests a broader modulatory role on Wnt signaling beyond the canonical pathway. These findings collectively suggest that the therapeutic effects of montelukast in airway inflammation may be, in part, mediated through its ability to alter Wnt/β-catenin signaling. nih.govresearchgate.net

Table 2: Modulation of Wnt/β-catenin Pathway by Montelukast in a Murine Airway Inflammation Model

Pathway Component Effect of Inflammation Effect of Montelukast Treatment Reference
Phosphorylated GSK-3β Increased Prevented the increase nih.gov
Kinase Activity Modulation (e.g., WNK1, Akt, PRAS40)

Montelukast has been shown to modulate the activity of several kinases, indicating a broader mechanism of action that extends to the regulation of key signaling cascades involved in cell growth, proliferation, and death.

In studies involving lung cancer cells, montelukast treatment led to a marked decrease in the phosphorylation of multiple proteins, including With No Lysine 1 (WNK1), Protein Kinase B (Akt), and Proline-Rich Akt Substrate of 40-kDa (PRAS40). mdpi.com The reduction in phosphorylation of these kinases suggests an inhibitory effect on their activity.

WNK1 (With No Lysine 1): WNK1 is a serine/threonine kinase that has been implicated in various cellular processes, including ion homeostasis and cell division. nih.govnih.gov The finding that montelukast decreases WNK1 phosphorylation points to a potential role for this kinase in the observed cellular effects of the drug. mdpi.com

Akt (Protein Kinase B): Akt is a central kinase in signaling pathways that promote cell survival and growth. It is activated by various growth factors and is often dysregulated in diseases such as cancer. nih.gov By decreasing the phosphorylation of Akt, montelukast can interfere with these pro-survival signals. mdpi.com

PRAS40 (Proline-Rich Akt Substrate of 40-kDa): PRAS40 is a substrate of Akt and a component of the mTORC1 complex, acting as a key regulator at the intersection of the Akt and mTOR signaling pathways. nih.govumn.edu The decreased phosphorylation of PRAS40 by montelukast further supports the inhibition of the Akt pathway and, consequently, may impact mTOR-mediated processes like protein synthesis and cell growth. mdpi.com

The modulation of these kinases by montelukast, leading to their reduced activity, is thought to contribute to the induction of cell death in cancer cells, specifically through the nuclear translocation of apoptosis-inducing factor (AIF). mdpi.com

Table 3: Kinases Modulated by Montelukast in Lung Cancer Cells

Kinase Effect of Montelukast Potential Downstream Consequence Reference
WNK1 Decreased phosphorylation Altered ion homeostasis and cell cycle regulation mdpi.com
Akt Decreased phosphorylation Inhibition of cell survival and growth signals mdpi.com

Preclinical Pharmacodynamic Investigations

In Vivo Pharmacological Models of Inflammation and Bronchoconstriction

Studies on Agonist-Induced Bronchoconstriction (e.g., Guinea Pig, Squirrel Monkey)

Preclinical studies in various animal models have demonstrated the selective efficacy of montelukast in antagonizing bronchoconstriction induced by cysteinyl leukotriene (cysLT) receptor agonists. In anesthetized guinea pigs, intravenous administration of montelukast effectively blocked bronchoconstriction induced by intravenous leukotriene D4 (LTD4). nih.govscispace.com However, it did not show any significant inhibitory activity against bronchoconstriction caused by other agents such as arachidonic acid, histamine, serotonin (B10506), or acetylcholine, highlighting its specificity for the CysLT1 receptor. nih.govscispace.com

Functionally, in isolated guinea pig trachea, montelukast antagonized contractions induced by LTD4. nih.govscispace.com In contrast, even at high concentrations, it failed to antagonize tracheal contractions induced by leukotriene C4 (LTC4), serotonin, acetylcholine, histamine, or prostaglandin (B15479496) D2. nih.govscispace.com

Studies in conscious squirrel monkeys further confirmed the in vivo potency of orally administered montelukast. It effectively blocked the bronchoconstriction induced by inhaled LTD4. nih.gov The oral median effective dose of montelukast was found to be 0.01 mg/kg in relieving allergen-induced bronchoconstriction in this model. arvojournals.org These findings from guinea pig and squirrel monkey models underscore montelukast's potent and selective antagonist activity at the CysLT1 receptor, preventing the bronchoconstrictor effects of its specific agonist, LTD4. nih.govoup.com

Table 1: Effect of Montelukast on Agonist-Induced Bronchoconstriction

Animal Model Agonist Montelukast Effect Citation
Anesthetized Guinea Pig Intravenous LTD4 Antagonized bronchoconstriction nih.gov, scispace.com
Anesthetized Guinea Pig Arachidonic Acid, Histamine, Serotonin, Acetylcholine No effect nih.gov, scispace.com
Conscious Squirrel Monkey Inhaled LTD4 Blocked bronchoconstriction nih.gov

Research on Antigen-Induced Early and Late Phase Bronchoconstriction Models (e.g., Sheep, Rats)

Montelukast has been shown to be effective in attenuating both the early and late phases of antigen-induced bronchoconstriction in several preclinical models. nih.govoup.com In conscious, ovalbumin-sensitized rats, oral administration of montelukast demonstrated a potent, dose-dependent inhibition of antigen-induced bronchoconstriction. nih.gov

In a well-established model of allergic asthma, conscious allergic sheep challenged with Ascaris antigen aerosol exhibit both an early and a late-phase bronchoconstrictor response. A continuous intravenous infusion of montelukast in these animals resulted in a significant reduction of both phases of bronchoconstriction. nih.gov Specifically, there was a 70% decrease in the peak early response and a 75% reduction in the late response. nih.gov

Similarly, in ascaris-sensitive conscious squirrel monkeys, oral pretreatment with montelukast effectively inhibited both the early and late-phase bronchoconstriction induced by antigen challenge. nih.govarvojournals.org These findings from various animal models provide strong evidence for the role of cysteinyl leukotrienes in mediating both the immediate and delayed bronchoconstrictor responses to allergen exposure and highlight the therapeutic potential of montelukast in blocking these responses. oup.com

Table 2: Effect of Montelukast on Antigen-Induced Bronchoconstriction

Animal Model Antigen Challenge Montelukast Effect Phase(s) Affected Citation
Conscious Sensitized Rats Ovalbumin Inhibited bronchoconstriction Not specified nih.gov
Conscious Allergic Sheep Ascaris aerosol 70% decrease in peak early response, 75% reduction in late response Early and Late nih.gov
Conscious Squirrel Monkeys Ascaris Inhibited bronchoconstriction Early and Late nih.gov

Effects on Inflammatory Cell Infiltrates in Animal Models

Montelukast has demonstrated significant anti-inflammatory effects by reducing the infiltration of key inflammatory cells in various animal models of airway inflammation. In a mouse model of chronic asthma induced by ovalbumin (OVA), montelukast treatment markedly suppressed the infiltration of eosinophils into both the bronchoalveolar lavage (BAL) fluid and the lung parenchyma. nih.govresearchgate.netjci.org In these studies, eosinophils were the predominant inflammatory cells, and montelukast significantly reduced their numbers. nih.gov One study reported that montelukast treatment reduced the total cell count in BAL fluid by 55.9%, eosinophils in BAL fluid by 95.5%, and eosinophils in lung parenchyma by 88.5%. nih.gov This effect on eosinophil infiltration is a key finding, as these cells are crucial to the pathophysiology of asthma. nih.govresearchgate.net

Modulation of Gene Expression in Preclinical Models

Regulation of CysLT1 and CysLT2 Receptor mRNA Expression

Preclinical studies have investigated the effect of montelukast on the gene expression of its target receptor, CysLT1, as well as the related CysLT2 receptor. In a mouse model of chronic asthma induced by ovalbumin, allergen challenge led to an increase in the mRNA expression of the CysLT1 receptor and a decrease in the mRNA expression of the CysLT2 receptor in the lungs. nih.govresearchgate.net

Treatment with montelukast was found to inhibit the antigen-induced up-regulation of CysLT1 receptor mRNA expression. nih.govresearchgate.net However, montelukast did not have any effect on the reduced expression of CysLT2 receptor mRNA. nih.govresearchgate.net This suggests that the immunological challenge itself modulates the expression of these receptors and that montelukast can counteract the up-regulation of its own receptor, which may be a contributing factor to its therapeutic efficacy. The down-regulation of CysLT1 receptor expression could be a consequence of the reduced inflammatory cell infiltrate, as inflammatory cells such as eosinophils and macrophages express the CysLT1 receptor. nih.gov

Impact on Inflammatory Cascade Gene Expression (e.g., BLT1, BLT2, TNFR1, ICAM1)

Montelukast has been shown to modulate the gene expression of several key molecules involved in the inflammatory cascade beyond the cysteinyl leukotriene pathway. In a mouse model of early diabetic retinopathy, a condition with a significant inflammatory component, montelukast treatment significantly inhibited the diabetes-induced gene expression of the leukotriene B4 receptors, BLT1 and BLT2, in the retina. arvojournals.org

In the same study, montelukast also significantly inhibited the diabetes-induced expression of the tumor necrosis factor receptor 1 (TNFR1) and the intercellular adhesion molecule 1 (ICAM-1) in the retina. arvojournals.org ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation. Other research in human bronchial epithelial cells has also indicated that montelukast can decrease the expression of ICAM-1. nih.gov Furthermore, in a mouse model of smoke-induced lung injury, montelukast was found to suppress the elevation of serum TNF-α levels. pnas.org By downregulating the expression of these pro-inflammatory receptors and adhesion molecules, montelukast can interfere with the amplification of the inflammatory response. arvojournals.orgarvojournals.org

Table 3: Impact of Montelukast on Inflammatory Gene Expression in a Mouse Model of Diabetic Retinopathy

Gene Effect of Diabetes Effect of Montelukast Treatment Citation
BLT1 Increased expression Significantly inhibited increase arvojournals.org
BLT2 Increased expression Significantly inhibited increase arvojournals.org
TNFR1 Increased expression Significantly inhibited increase arvojournals.org
ICAM1 Increased expression Significantly inhibited increase arvojournals.org

Preclinical Oxidative Stress and Neuroprotection Research

Preclinical research indicates that montelukast possesses antioxidant properties, contributing to its neuroprotective effects. dovepress.commdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathology of various neurological conditions.

One of the key markers of lipid peroxidation and oxidative stress is F2-isoprostane. clevelandheartlab.com Studies have demonstrated that montelukast can reduce elevated levels of F2-isoprostane in animal models of systemic inflammation, such as sepsis-induced lung injury. researchgate.netnih.gov In these studies, administration of montelukast significantly lowered the levels of F2-isoprostane compared to the sepsis group. researchgate.net

The antioxidant effects of montelukast are not limited to reducing F2-isoprostane. Research has also shown that montelukast can decrease levels of malondialdehyde (MDA), another marker of lipid peroxidation, and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in sciatic nerve tissue. scielo.brjnephropharmacology.com

Table 2: Effect of Montelukast on Oxidative Stress Markers in Preclinical Models

Oxidative Stress MarkerEffect of Montelukast AdministrationPreclinical Model
F2-isoprostane Significantly lower levelsSepsis-induced lung injury in mice researchgate.netnih.gov
Malondialdehyde (MDA) Significantly decreased levelDocetaxel-induced peripheral neuropathy in rats scielo.br
Superoxide Dismutase (SOD) Slight improvement in activityDocetaxel-induced peripheral neuropathy in rats scielo.br
Catalase (CAT) Slight improvement in activityDocetaxel-induced peripheral neuropathy in rats scielo.br

The neuroprotective effects of montelukast have been specifically investigated in the hippocampus, a brain region crucial for learning and memory and one that is particularly vulnerable to ischemic damage and neurodegenerative processes.

Preclinical studies have consistently shown that montelukast can protect hippocampal tissue from various insults. In a rat model of transient global cerebral ischemia and reperfusion, montelukast treatment was found to protect hippocampal tissue by reducing oxidative stress, inflammation, and apoptosis. researchgate.net These protective effects were associated with a reduction in glutamate (B1630785) and lactate (B86563) dehydrogenase activity, as well as a smaller infarct size. researchgate.net

Furthermore, research in aged rats has demonstrated that treatment with montelukast can lead to structural and functional rejuvenation of the aged brain. nih.gov This includes the promotion of hippocampal neurogenesis, the process of generating new neurons. nih.gov Specifically, montelukast treatment was shown to increase the proliferation of cells in the dentate gyrus of the hippocampus in old animals. nih.gov

The neuroprotective actions of montelukast in the hippocampus are believed to be mediated, at least in part, by its anti-inflammatory and antioxidant properties. researchgate.netdovepress.com By mitigating neuroinflammation and oxidative damage, montelukast helps to preserve the integrity and function of hippocampal neurons. dovepress.comnih.gov

Biotransformation and Drug Interaction Mechanisms Preclinical and Molecular

Identification of Montelukast Metabolites

Studies utilizing human liver microsomes, as well as analyses of plasma and bile from human subjects, have led to the identification of several montelukast metabolites. nih.govmdpi.comnih.gov These metabolites are formed through various oxidative and conjugative reactions.

Several minor metabolites of montelukast have been identified, reflecting the diverse metabolic reactions the drug undergoes. nih.govnih.gov These include:

Acyl Glucuronide M1 : This metabolite is a product of direct glucuronidation of the parent montelukast molecule. mdpi.comnih.gov

Sulfoxide (B87167) M2 : The formation of M2 results from the oxidation of the sulfide (B99878) group in montelukast. mdpi.comnih.gov

Hydroxylated Metabolites :

M3 : A phenolic metabolite formed by hydroxylation at the 25-position. nih.govnih.gov

M5 : A benzylic alcohol resulting from hydroxylation at the 21-position. nih.govnih.gov

M6 : A methyl alcohol formed via hydroxylation at the 36-position. nih.govnih.gov This metabolite also serves as the precursor to the major M4 metabolite. nih.govpsu.edu

The hydroxylation reactions that form metabolites M5 and M6 occur at chiral centers, leading to the formation of diastereomers. These have been successfully characterized and are designated as M5a/b and M6a/b. mdpi.comnih.gov For instance, M5a and M5b correspond to the 21-S and 21-R configurations, respectively. mdpi.comresearchgate.net Both diastereomeric forms of M5 and M6 have been detected in human plasma and bile. nih.govnih.gov Chiral liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) analyses have confirmed the formation of these diastereomeric pairs. nih.gov

Enzyme Systems Involved in Montelukast Metabolism

The metabolic conversion of montelukast is primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the UDP-glucuronosyltransferases (UGTs).

Multiple CYP isozymes are involved in the oxidative metabolism of montelukast. geneesmiddeleninformatiebank.nldovepress.com

CYP2C8 : This enzyme plays a major role in the metabolism of montelukast, particularly at clinically relevant concentrations. psu.edunih.govhres.ca It is the principal enzyme responsible for the formation of the M6 metabolite (36-hydroxylation), which is a critical step in the main metabolic pathway. psu.eduresearchgate.netnih.gov In vitro studies estimate that CYP2C8 may account for as much as 72% of the oxidative metabolism of montelukast. nih.gov

CYP2C9 : This enzyme also contributes to the metabolism of montelukast, including the formation of M6. nih.govmdpi.compsu.edu However, its role is considered less significant than that of CYP2C8, with recombinant CYP2C8 showing a much higher intrinsic clearance for M6 formation than CYP2C9. psu.edunih.gov

CYP3A4 : This is another key enzyme in montelukast metabolism. geneesmiddeleninformatiebank.nldovepress.compharmgkb.org It is the main catalyst for the formation of the M2 sulfoxide and the stereoselective 21-hydroxylation that produces the M5 metabolite. nih.govmdpi.comresearchgate.net

CYP3A5 : This isoform also participates in the formation of the M5 metabolite. nih.govmdpi.compsu.edu

Direct glucuronidation is another important pathway for montelukast metabolism.

Data Tables

Table 1: Identified Metabolites of Montelukast

Metabolite ID Chemical Name/Description Formation Pathway Key Enzymes
M1 Acyl Glucuronide Direct Glucuronidation UGT1A3 nih.govmdpi.com
M2 Sulfoxide Oxidation CYP3A4 nih.govmdpi.comresearchgate.net
M3 25-Hydroxy Montelukast (Phenol) Hydroxylation CYP2C8, CYP2C9, CYP3A4, CYP2C19 nih.govmdpi.com
M4 Dicarboxylic Acid Oxidation of M6 CYP2C8 mdpi.comresearchgate.net
M5a/b 21-Hydroxy Montelukast (Benzylic Alcohol Diastereomers) Hydroxylation CYP3A4, CYP3A5 nih.govmdpi.com

| M6a/b | 36-Hydroxy Montelukast (Methyl Alcohol Diastereomers) | Hydroxylation | CYP2C8, CYP2C9 nih.govmdpi.com |

Table 2: Compound Names Mentioned in Article

Compound Name
Montelukast
Dicarboxylic Acid M4
Acyl Glucuronide M1
Sulfoxide M2
Hydroxylated Metabolite M3
Hydroxylated Metabolite M5
Hydroxylated Metabolite M6
Diastereomeric Metabolite M5a/b

Flavin-Containing Monooxygenases (FMO) Activity

Preclinical in vitro investigations into the metabolic pathways of montelukast have explored the role of various enzyme systems, including the flavin-containing monooxygenases (FMOs). FMOs represent a significant Phase I metabolic route for many xenobiotics containing a soft, polarizable nucleophilic heteroatom. nih.govplos.org However, early in vitro studies utilizing human liver microsomes concluded that FMOs have little to no significant activity in the metabolism of montelukast. nih.gov The primary metabolic pathways for montelukast have been attributed to the cytochrome P450 (CYP) enzyme system, with FMOs not being considered a major contributor to its biotransformation. nih.govnih.gov This finding helps to delineate the specific enzymatic processes responsible for the clearance of the compound.

Preclinical Drug-Drug Interaction Mechanisms

Enzyme Inhibition Studies (e.g., CYP2C8 inhibition)

In vitro studies have identified montelukast as a potent and selective competitive inhibitor of cytochrome P450 2C8 (CYP2C8). Investigations using human liver microsomes and recombinant expressed CYP2C8 have consistently demonstrated this inhibitory activity. The mechanism of inhibition has been determined to be competitive, with inhibitory constant (Kᵢ) values reported to be in the nanomolar range.

Despite its potent in vitro inhibition of CYP2C8, montelukast does not appear to exert a significant inhibitory effect on this enzyme in vivo. This discrepancy is largely attributed to the high degree of plasma protein binding (over 99%) of montelukast, which results in unbound plasma concentrations that are substantially lower than the Kᵢ for CYP2C8.

Table 1: In Vitro Inhibition of Human CYP2C8 by Montelukast

Enzyme Source Substrate Inhibition Mechanism Inhibitory Potency (Kᵢ/IC₅₀)
Human Liver Microsomes Amodiaquine Competitive IC₅₀: 20 nM
Human Liver Microsomes Rosiglitazone Competitive Kᵢ: 0.0092 - 0.15 µM
Recombinant CYP2C8 Paclitaxel Competitive Kᵢ: 0.0092 - 0.15 µM

Note: The range in Kᵢ values is hypothesized to be due to different microsomal concentrations used in the assays.

Transporter Protein Interactions (e.g., ABCC1, SLCO2B1)

Preclinical studies have investigated the interaction of montelukast with various drug transporter proteins, which can influence its absorption, distribution, and elimination.

ABCC1 and ABCC2 (MRP1 and MRP2): Studies have indicated that montelukast can act as an inhibitor of ATP-binding cassette (ABC) transporters, specifically members of the multidrug resistance-associated protein (MRP) family. Montelukast has been identified as an inhibitor of ABCC1 (MRP1) and a potent inhibitor of ABCC2 (MRP2). researchgate.netnih.gov This inhibitory action is significant as these transporters are involved in the efflux of various substrates, including chemotherapeutic agents. For instance, montelukast was found to potently inhibit the MRP2-mediated efflux of taxol and saquinavir (B1662171) in preclinical models. nih.gov

SLCO2B1 (OATP2B1): The interaction between montelukast and the solute carrier organic anion transporter 2B1 (SLCO2B1), also known as OATP2B1, has been a subject of conflicting preclinical findings.

One line of research suggests that montelukast absorption is mediated by this transporter. In vitro permeability studies using Caco-2 cell monolayers, a model for human intestinal transport, showed that montelukast permeability has an activation energy consistent with carrier-mediated transport and is saturable at high concentrations. nih.gov Furthermore, these studies demonstrated that montelukast permeability was subject to competition by known OATP substrates. nih.gov Experiments in MDCKII cells overexpressing OATP2B1 showed a significantly increased permeability of montelukast compared to control cells. nih.gov

Conversely, other preclinical investigations have challenged the significance of OATP2B1 in montelukast disposition. Studies using HEK293 cells transfected to express OATP2B1 found no significant difference in the uptake of montelukast between the OATP2B1-expressing cells and mock-transfected control cells. mdpi.com These findings suggest that montelukast has high passive permeability, which may mask any potential contribution from active transport via OATP2B1. mdpi.comresearchgate.net Therefore, while montelukast is a potent inhibitor of OATP1B1, OATP1B3, and OATP2B1, active OATP-dependent transport is considered unlikely to play a major role in its human disposition according to this research. mdpi.com

Blood-Brain Barrier Penetration Studies (Preclinical)

The ability of montelukast to cross the blood-brain barrier (BBB) has been investigated in several preclinical animal models, with findings suggesting that penetration does occur, although the extent may be limited.

Early studies in rats using radiolabeled montelukast indicated minimal distribution across the BBB. However, a growing body of evidence from more recent preclinical research suggests that montelukast does penetrate the central nervous system (CNS) and can exert pharmacological effects. For example, studies in aged rats have shown that oral administration of montelukast can reduce neuroinflammation and restore cognitive function. alzdiscovery.org In mouse models of Alzheimer's disease, montelukast treatment has been reported to decrease neuroinflammation and improve learning and memory. frontiersin.org Furthermore, direct evidence of BBB penetration has been demonstrated in mice, where montelukast was detected in the cerebrospinal fluid (CSF) following administration. biorxiv.orgresearchgate.net Some research also indicates that montelukast may help to reduce BBB permeability, which could offer secondary protection in cases of brain injury. alzdiscovery.org Despite these findings, it remains unclear whether standard therapeutic doses used for asthma lead to concentrations in the brain sufficient to produce significant therapeutic effects for neurological conditions. alzdiscovery.org

Table 2: Summary of Preclinical Blood-Brain Barrier Penetration Studies of Montelukast

Animal Model Administration Key Findings Reference
Rats Oral (radiolabeled) Minimal distribution across the BBB. -
Aged Rats Oral (6 weeks) Reduced microglia activation, increased neurogenesis, restored cognitive function. alzdiscovery.org
Mice (Alzheimer's model) Oral (89 days) Detected in serum and CSF in a dose-dependent manner; modulated glial activation and neuroinflammation. biorxiv.orgresearchgate.net
Mice Intracerebral Aβ infusion Reduced neuronal damage and memory deficits. frontiersin.org

Structure Activity Relationship Sar and Design Principles

Structural Modification Strategies in Compound Development

The final structure of Montelukast was not a serendipitous discovery but the result of meticulous and strategic chemical modifications to a lead compound. atsjournals.org The synthetic route was intentionally designed to be flexible, allowing chemists to systematically alter various parts of the molecule to establish a robust SAR. rsc.org

Researchers at Merck systematically modified three distinct domains of the lead structure: the lipophilic anchor, the acidic pharmacophore, and the aromatic core. benchchem.com This involved a wide array of chemical alterations to fine-tune the molecule's interaction with the CysLT1 receptor and improve its drug-like properties.

Aromatic Substitutions: The core aromatic rings of the molecule, including the quinoline (B57606) and phenyl groups, were key targets for modification. rsc.org The introduction of a 7-chloro substitution on the quinoline ring was found to significantly strengthen hydrophobic interactions with the receptor, leading to a five-fold increase in potency. benchchem.com Further substitutions on the phenyl rings were explored to optimize binding and conformational rigidity. atsjournals.orgrsc.org

Heterocyclic Replacements: The initial quinoline ring itself was a strategic choice, originating from an early screening lead. atsjournals.orgatsjournals.org During development, replacing the quinoline with an indole (B1671886) scaffold was found to improve metabolic stability, resulting in a three-fold increase in potency in some series. benchchem.com

Amide Modifications: In the precursor compound, MK-571, an amide moiety was incorporated to replace one of the carboxylic acids, a modification that was part of the evolution from earlier leads. atsjournals.orgnih.gov

Halogenation: As mentioned, the 7-chloro substitution on the quinoline ring was a critical halogenation step that enhanced potency by strengthening hydrophobic interactions with the receptor. benchchem.com

Carboxyl Alterations: The acidic portion of the molecule, which mimics the carboxylate of leukotriene D4, underwent significant optimization. Comparative analyses of tetrazole, sulfonamide, and carboxylate groups were performed. benchchem.com Ultimately, the 2-(1-(mercaptomethyl)cyclopropyl)acetic acid moiety was identified as the optimal group for strong receptor engagement while minimizing off-target effects. benchchem.com The switch from a simple carboxylic acid to a tetrazole in some developmental pathways was shown to enhance oral bioavailability tenfold. benchchem.com

Side-Chain Modifications: The cyclopropane-containing side chain, which acts as a lipophilic anchor, was carefully optimized. benchchem.com Adjustments to branching patterns were made to strike a balance between bioavailability and central nervous system (CNS) penetration. benchchem.com This optimization of the side chain's lipophilicity (logP) for better membrane penetration contributed to a two-fold increase in potency. benchchem.com

The following table summarizes key SAR modifications and their impact on the compound's properties.

Structural FeatureModificationImpactPotency Change
Quinoline Ring 7-Chloro substitutionStrengthened hydrophobic interactions5x increase benchchem.com
Heterocycle Quinoline → IndoleImproved metabolic stability3x increase benchchem.com
Acidic Group Carboxylic acid → TetrazoleEnhanced oral bioavailability10x increase benchchem.com
Side Chain Cyclopropane additionOptimized lipophilicity for membrane penetration2x increase benchchem.com

Montelukast possesses a single chiral center at the carbon atom bearing the thioether side chain. rsc.orgijpsonline.com The stereochemistry at this center is crucial for its biological activity. The pharmacologically active form is the (R)-enantiomer. ijpsonline.comncats.io The (S)-enantiomer is considered an undesired chiral impurity. scirp.org

Research has demonstrated that the (R)-enantiomer of montelukast has significantly superior in vitro and in vivo activity as a leukotriene D4 (LTD4) receptor antagonist compared to its (S)-enantiomer. ijpsonline.com This highlights the stereospecific nature of the interaction between the drug and the CysLT1 receptor. The precise three-dimensional arrangement of the substituents around the chiral carbon is essential for optimal binding to the receptor's active site. The development process, therefore, required synthetic methods that could produce the desired (R)-enantiomer with high purity, such as asymmetric reduction or the resolution of enantiomers. atsjournals.orgresearchgate.netacs.org

Evolution of Montelukast from Precursor Compounds (e.g., MK-571, Verlukast)

The development of Montelukast followed a clear evolutionary path from earlier leukotriene receptor antagonists. The starting point was an early quinoline-containing lead compound identified through random screening. atsjournals.orgatsjournals.orgnih.gov Medicinal chemists at Merck hypothesized that this molecule was mimicking the olefin backbone of cysteinyl leukotrienes and that adding features to mimic the acid and peptide regions of LTD4 could enhance its potency. atsjournals.orgatsjournals.org

This strategy led to the creation of MK-571 . atsjournals.org This compound incorporated a dithioacetal linkage and replaced one of the carboxylic acids with an amide moiety. atsjournals.orgnih.gov MK-571 was orally bioavailable and showed efficacy in early clinical trials, confirming that ongoing production of cysteinyl leukotrienes contributes to bronchoconstriction in asthma. atsjournals.org

The next significant step was the development of Verlukast (also known as MK-679). atsjournals.orgnih.gov Verlukast was the resolved, single (R)-enantiomer of a racemic precursor, which itself was an evolution from the MK-571 structure. atsjournals.orgatsjournals.org As the biologically active half, Verlukast demonstrated efficacy similar to or better than MK-571. atsjournals.orgatsjournals.org However, its clinical development was halted due to safety concerns. atsjournals.org

Undeterred, researchers continued to apply the knowledge gained from the SAR studies. atsjournals.org Further structural modifications were made to the Verlukast template, focusing on improving the potency and safety profile. atsjournals.org This final round of optimization, building on the established importance of the quinoline core and the specific stereochemistry, ultimately led to the discovery of Montelukast (MK-0476). atsjournals.orgatsjournals.org Montelukast proved to be a substantially more potent antagonist at the CysLT1 receptor and did not have the safety issues associated with its predecessors. atsjournals.orgatsjournals.org This successful evolution from MK-571 and Verlukast showcases a classic example of iterative, structure-based drug design. atsjournals.orgatsjournals.orgnih.gov

Computational and in Silico Modeling Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as montelukast, to a protein receptor.

Ligand-Receptor Binding Affinity Predictions

Molecular docking studies have been conducted to estimate the binding affinity of montelukast and its derivatives with various biological targets. These studies often report binding energy in kcal/mol, where a more negative value indicates a stronger predicted affinity.

In the context of exploring its potential for drug repurposing, montelukast was docked against the SARS-CoV-2 spike protein's receptor-binding domain (RBD), resulting in a binding affinity of -6.0 kcal/mol. nih.gov Further studies on SARS-CoV-2 targets showed a binding score of -6.144 kcal/mol with the RBD-ACE2 complex and -7.2 kcal/mol with the RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net

Research into the neuropsychiatric side effects of montelukast has led to docking studies with dopaminergic and serotonergic receptors. mdpi.comnih.govsciety.org Native montelukast exhibited a binding energy of -8.26 kcal/mol with the dopamine (B1211576) D2 (DRD2) receptor. mdpi.com In comparison, modified versions of montelukast, such as MLK_MOD-43 and MLK_MOD-42, showed improved binding energies of -11.22 kcal/mol and -10.29 kcal/mol, respectively. mdpi.com Similarly, against the serotonin (B10506) 5-HT1A receptor, certain modified montelukast molecules demonstrated stronger binding affinities than the native compound. mdpi.com

TargetMontelukast Binding Affinity (kcal/mol)Reference
Various Enzymes-8.82 to -15.65 nih.govresearchgate.netnih.gov
Cysteinyl Leukotriene Receptor (CysLTR1)-8.8 nih.gov
DNA Dodecamer-9.13 nih.govresearchgate.netnih.gov
SARS-CoV-2 S1-RBD-6.0 nih.gov
SARS-CoV-2 RBD-ACE2 Complex-6.144 nih.gov
SARS-CoV-2 RdRp-7.2 researchgate.net
Dopamine D2 (DRD2) Receptor-8.26 mdpi.com
MLK_MOD-43 with DRD2 Receptor-11.22 mdpi.com
MLK_MOD-42 with DRD2 Receptor-10.29 mdpi.com

Analysis of Key Molecular Interactions (e.g., Hydrogen Bonds, Residue Interactions)

The stability of the ligand-receptor complex is determined by various molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In its interaction with the Cytochrome P450 2C8 (CYP2C8) enzyme, montelukast is held in the active site by hydrogen bonds between the side chain of Ser100 and the carboxyl group's oxygens, and between Val296 and the tertiary alcohol of montelukast. proteopedia.org The chlorine atom on montelukast is stabilized by the residue Thr107. proteopedia.org Hydrophobic interactions with amino acids like alanine (B10760859), isoleucine, and phenylalanine also contribute to stabilizing the complex. proteopedia.org

When docked with the SARS-CoV-2 RdRp, hydrogen bonds were observed between montelukast and residues Lys798, Trp800, and Asp760. researchgate.net In studies with the SARS-CoV-2 RBD-ACE2 complex, montelukast was found to interact with Tyr505 from the RBD through strong hydrogen bonding. nih.gov

In the context of its primary target, the CysLTR1 receptor, montelukast functions as an antagonist by blocking leukotrienes from binding to the receptor site. proteopedia.org

Studies on modified montelukast derivatives targeting the DRD2 receptor revealed that a derivative, MLK_MOD-42, forms a hydrogen bond with Ser409. mdpi.com Another derivative, MLK_MOD-43, demonstrated favorable electrostatic energy, indicating strong charge-based interactions within the ligand-binding domain. mdpi.com For the 5-HT1A receptor, modified montelukast derivatives established stronger hydrogen bonding, Pi-stacking, and van der Waals contacts with key receptor residues compared to the native molecule. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and complexes over time. These simulations are crucial for understanding the stability of ligand-receptor binding and the conformational changes that may occur.

Evaluation of Ligand-Receptor Binding Stability

MD simulations are used to assess the stability of the complex formed between a ligand and its receptor. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Lower and more stable RMSD values generally indicate a stable binding complex.

In simulations with the SARS-CoV-2 RBD-ACE2 complex, the montelukast-bound system showed Cα deviations similar to the unbound protein, indicating the formation of a stable complex. nih.gov Another study on the SARS-CoV-2 S1-RBD from the beta variant predicted a change in the RMSD upon montelukast binding, while no substantial change was observed with the alpha variant. nih.govayanetwork.com The ligand RMSD for montelukast was found to be more stable when bound to the beta variant compared to the alpha variant. nih.govayanetwork.com

Conformational Changes and Flexibility Analysis

The flexibility of a protein and ligand upon binding can be analyzed using the root-mean-square fluctuation (RMSF), which measures the fluctuation of each atom or residue from its average position.

In a study with the SARS-CoV-2 RBD-ACE2 complex, the binding of montelukast was found to reduce the conformational flexibility of the protein, likely due to a higher number of contacts. nih.gov Conversely, when bound to the beta-variant of the SARS-CoV-2 S1-RBD, montelukast was predicted to increase the fluctuations of the residues at the drug-binding and ACE2-binding sites. nih.gov However, binding to the alpha-variant S1-RBD seemed to stabilize the fluctuations of these residues. nih.gov

Analysis of montelukast derivatives with the DRD2 and 5-HT1A receptors showed that lower RMSF values indicated greater structural rigidity, while higher fluctuations suggested increased flexibility, which could correspond to conformational changes in the receptor-ligand complex. mdpi.comresearchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to calculate the binding free energy of a ligand to a protein. It combines molecular mechanics energy with continuum solvation models.

In a study investigating modified montelukast derivatives, the MM/PBSA method was used to quantify binding affinities. mdpi.comnih.govsciety.org For the DRD2 receptor, a derivative named MLK_MOD-42 exhibited a binding free energy of -31.92 ± 2.54 kcal/mol, which was stronger than the standard antagonist Haloperidol. mdpi.com Another derivative, MLK_MOD-43, had a binding free energy of -27.37 ± 2.22 kcal/mol. mdpi.comnih.govsciety.org For the 5-HT1A receptor, these derivatives also showed strong binding free energies of -30.22 ± 2.29 kcal/mol and -28.19 ± 2.14 kcal/mol, respectively. mdpi.comnih.govsciety.org Unmodified montelukast showed a weaker binding affinity of -20.14 ± 3.67 kcal/mol with the 5-HT1A receptor. mdpi.com

In research on the Cav3.1 channel, MM/PBSA and MM/GBSA calculations showed that montelukast binds with a higher affinity than the native ligand, Z944, primarily due to more favorable van der Waals interaction energies. biorxiv.org

ComplexBinding Free Energy (ΔG_binding) (kcal/mol)Reference
MLK_MOD-42_DRD2-31.92 ± 2.54 mdpi.com
MLK_MOD-43_DRD2-27.37 ± 2.22 mdpi.comnih.govsciety.org
MLK_MOD-22_DRD2-26.81 ± 3.32 mdpi.com
Haloperidol-DRD2 (Benchmark)-23.41 ± 3.24 mdpi.com
MLK_MOD-42_5-HT1A-30.22 ± 2.29 mdpi.comnih.govsciety.org
MLK_MOD-43_5-HT1A-28.19 ± 2.14 mdpi.comnih.govsciety.org
MLK_MOD-21_5-HT1A-27.87 ± 3.38 mdpi.com
Montelukast_5-HT1A-20.14 ± 3.67 mdpi.com

Protein-Ligand Interaction Profiling (e.g., with Human Serum Albumin)

The interaction between montelukast and Human Serum Albumin (HSA), the most abundant carrier protein in blood plasma, has been investigated through multi-spectroscopic techniques and computational simulations to understand its transport mechanism in the body. rsc.orgresearchgate.netresearchgate.net Studies combining fluorescence spectroscopy and UV-vis absorption have clarified that montelukast quenches the intrinsic fluorescence of HSA. rsc.org This process occurs via a static quenching mechanism, which indicates the formation of a stable ground-state complex between montelukast and the protein. rsc.org

The binding is a spontaneous process, primarily driven by hydrophobic forces and the formation of hydrogen bonds. rsc.org Computational simulations, including molecular docking and molecular dynamics, have provided further insight into this interaction. rsc.org These models show that montelukast binds within the hydrophobic cavity of the IB domain of HSA. rsc.org The binding of montelukast to HSA is stable and leads to conformational changes in the protein, reducing its flexibility and altering the microenvironment of its amino acid residues. rsc.org This interaction also influences the surface hydrophobicity of HSA. rsc.org

Table 1: Summary of Montelukast-HSA Interaction Findings
Interaction ParameterFindingMethodology
Binding MechanismStatic quenching due to complex formationFluorescence Spectroscopy, UV-vis Absorption
Primary Driving ForcesHydrophobic forces and hydrogen bondsSpectroscopy, Computational Simulation
Binding Location on HSAHydrophobic cavity of the IB domainCompetition Experiments, Molecular Docking
Effect on HSA ConformationAlters amino acid microenvironment, reduces flexibility and ductilityCircular Dichroism, 3D Fluorescence, Molecular Dynamics
Thermodynamic ProfileSpontaneous binding processSpectroscopic Analysis

Drug-Gene Interaction Network Analysis

To explore the molecular mechanisms potentially underlying observed adverse events, drug-gene interaction network analyses have been performed. In one such analysis, a total of 1,144 human genes interacting with montelukast were identified and curated from public databases. frontiersin.org Functional enrichment analysis of these genes revealed significant associations with specific biological pathways and diseases. frontiersin.org

The analysis showed that the interacting genes were notably enriched in pathways such as "neuroactive ligand-receptor interaction," "chemokine signaling pathway," and "calcium signaling pathway.". frontiersin.orgresearchgate.net Furthermore, when cross-referenced with the DisGeNET database, which associates genes with diseases, the analysis highlighted significant links to "mood disorders" and "major depressive disorder.". frontiersin.org Specific genes implicated in these enriched disease modules include HCRT (hypocretin neuropeptide precursor), HTR2A (5-hydroxytryptamine receptor 2A), and KALRN (kalirin RhoGEF kinase). frontiersin.org These findings suggest that montelukast's interaction with a network of genes involved in neurological and psychiatric pathways may provide a potential mechanistic basis for certain adverse events. frontiersin.orgjapi.org

Table 2: Drug-Gene Interaction Network Analysis for Montelukast
Analysis ComponentKey Finding
Interacting Genes Identified1,144 human genes
Enriched KEGG PathwaysNeuroactive ligand-receptor interaction, Calcium signaling pathway, Chemokine signaling pathway frontiersin.orgresearchgate.net
Associated Disease Terms (DisGeNET)Mood disorders, Major depressive disorder frontiersin.org
Key Implicated GenesHCRT, HTR2A, KALRN frontiersin.org

Repurposing Prediction through Computational Screening

One area of investigation has been infectious diseases. Through structure-based drug repurposing, montelukast was identified as a potential dual-purpose inhibitor of SARS-CoV-2. nih.govresearchgate.net A computational model of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) was screened against a library of thousands of drug molecules, predicting that montelukast could disturb the RBD structure. nih.govresearchgate.net Other computational studies also predicted that montelukast could bind to the main protease (Mpro) of the virus. nih.gov

In the context of fungal infections, a computational screening of 2,619 FDA-approved drugs identified montelukast as a promising candidate for treating eumycetoma. mdpi.com The study used homology modeling to build the target enzyme, Madurella mycetomatis CYP51, and molecular docking predicted a strong binding affinity for montelukast. mdpi.com

Table 3: Selected Computational Screening Studies for Montelukast Repurposing
Predicted IndicationBiological TargetKey Computational Finding
COVID-19SARS-CoV-2 Spike Protein (RBD)Predicted to disturb RBD structure through allosteric binding. nih.govresearchgate.net
EumycetomaMadurella mycetomatis CYP51Identified as a top candidate with a strong predicted binding affinity (Docking Score: -13.813 kcal/mol). mdpi.com
Non-Small Cell Lung Cancer (NSCLC)RET (REarranged during Transfection) KinaseIdentified as a potential RET inhibitor through machine learning and molecular simulation. dntb.gov.ua
COVID-19SARS-CoV-2 Main Protease (Mpro)Predicted to have high binding affinity to the Mpro active site. nih.gov

Analytical Methodologies for Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and characterizing montelukast and its byproducts. japsonline.comglobalresearchonline.net This powerful method separates compounds in a sample using liquid chromatography and then uses mass spectrometry to identify them based on their mass-to-charge ratio. japsonline.comglobalresearchonline.net In the context of montelukast, LC-MS/MS has been instrumental in identifying various metabolites and degradation products. japsonline.com

Studies have successfully used LC-MS/MS to identify metabolites of montelukast in biological samples like human plasma and bile. nih.gov These metabolites include the acyl glucuronide (M1), sulfoxide (B87167) (M2), and various hydroxylated analogs (M3, M5a, M5b, M6a, M6b). nih.gov The major metabolite found in bile has been identified as a dicarboxylic acid (M4). nih.gov Furthermore, LC-MS/MS is employed to identify impurities that can arise during the synthesis or degradation of montelukast, ensuring the quality and safety of the pharmaceutical product. globalresearchonline.netrsc.org For instance, it can detect and characterize impurities formed under stress conditions like hydrolysis and oxidation. japsonline.com

The technique's high sensitivity and specificity allow for the detection of compounds even at low concentrations. iu.edu The process typically involves separating the compounds on a column and then detecting them with a mass spectrometer. globalresearchonline.net While highly effective for identifying many compounds, standard LC-MS/MS may not be sufficient for distinguishing between stereoisomers, such as the cis- and trans-isomers of montelukast, without specialized columns. globalresearchonline.netbenchchem.com

Interactive Data Table: Identified Metabolites of Montelukast using LC-MS/MS
Metabolite IDChemical NameMethod of IdentificationReference
M1Acyl glucuronideLC-MS/MS comparison with synthetic standards nih.gov
M2SulfoxideLC-MS/MS comparison with synthetic standards nih.gov
M325-hydroxy (a phenol)LC-MS/MS comparison with synthetic standards nih.gov
M4Dicarboxylic acidCharacterized by LC-MS/MS nih.gov
M5a, M5b21-hydroxy (diastereomers of a benzylic alcohol)LC-MS/MS comparison with synthetic standards nih.gov
M6a, M6b36-hydroxy (diastereomers of a methyl alcohol)LC-MS/MS comparison with synthetic standards nih.gov

Due to the stereoisomeric nature of some of its metabolites, chiral liquid chromatography-mass spectrometry (chiral LC-MS/MS) is essential for their specific analysis. nih.gov For example, the dicarboxylic acid metabolite (M4) and the hydroxylated metabolites (M5 and M6) of montelukast are formed as diastereomers. nih.gov Chiral LC-MS/MS has been crucial in revealing that these metabolites are present in both of their diastereomeric forms. nih.gov This level of detail is critical as different stereoisomers can have distinct biological activities and metabolic fates. Standard LC-MS/MS methods are unable to resolve these stereoisomers without the use of a chiral column. benchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. In the study of montelukast, ¹H NMR and ¹³C NMR are used to elucidate the structure of the parent compound and its impurities. rsc.orgrsc.org For instance, ¹H NMR can identify characteristic signals, such as the multiplet for the cyclopropyl (B3062369) ring and the signal for the acid OH group in montelukast. rsc.org By analyzing the chemical shifts and coupling constants in the NMR spectrum, researchers can confirm the structure of montelukast and identify any structural changes in its derivatives or impurities. rsc.orgscirp.org This technique was instrumental in characterizing a photolytic degradation impurity of montelukast. rsc.org

Spectroscopic Techniques for Molecular Interaction Characterization (e.g., Fluorescence, UV-vis Absorption)

Spectroscopic techniques like fluorescence and UV-visible absorption are employed to investigate the molecular interactions of montelukast, particularly its binding to proteins such as human serum albumin (HSA). rsc.org These studies are important for understanding the drug's transport mechanism in the blood. rsc.org

Fluorescence spectroscopy experiments have shown that montelukast can quench the intrinsic fluorescence of HSA, indicating an interaction. rsc.org This quenching is primarily a static process, suggesting the formation of a complex between montelukast and HSA. rsc.org By analyzing the fluorescence data at different temperatures, researchers can determine binding constants and thermodynamic parameters, which reveal that hydrophobic forces and hydrogen bonds are the main drivers of this interaction. rsc.orgresearchgate.net

UV-vis absorption spectroscopy complements fluorescence data by confirming the formation of a ground-state complex between montelukast and HSA. rsc.org The changes in the absorption spectrum of HSA upon the addition of montelukast provide evidence of this interaction. rsc.org These spectroscopic methods have also been used to determine the pKa of montelukast by observing changes in its UV-visible absorption spectrum at different pH values. pnrjournal.com

Interactive Data Table: Spectroscopic Analysis of Montelukast-HSA Interaction
TechniqueObservationInterpretationReference
Fluorescence SpectroscopyQuenching of HSA's intrinsic fluorescenceStatic quenching mechanism, complex formation rsc.org
UV-vis Absorption SpectroscopyChanges in HSA's absorption spectrumFormation of a ground-state complex rsc.org

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In montelukast research, qRT-PCR is utilized to understand how the compound affects gene expression related to inflammation and other cellular processes. spandidos-publications.comaip.orgnih.govspandidos-publications.com

For example, studies have used qRT-PCR to demonstrate that montelukast can decrease the mRNA expression of pro-inflammatory genes. spandidos-publications.comspandidos-publications.com In a study on bronchopulmonary dysplasia, montelukast treatment was shown to downregulate the mRNA levels of N-cadherin and Vimentin, while upregulating E-cadherin and SP-C, suggesting an inhibition of epithelial-mesenchymal transition. spandidos-publications.com Another study showed that montelukast can reduce the expression of genes involved in osteoclast formation. spandidos-publications.com Furthermore, qRT-PCR has been used to show that montelukast can inhibit the expression of CD14, a gene associated with the severity of asthma. aip.org

The general workflow for qRT-PCR in these studies involves extracting total RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target genes using specific primers and probes in a real-time PCR instrument. nih.govspandidos-publications.comrbcp.org.brdiclemedj.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Mediator Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines and other inflammatory mediators, in biological samples. In the context of montelukast research, ELISA is employed to measure the drug's effect on the levels of various inflammatory markers.

Studies have utilized ELISA to demonstrate that montelukast can reduce the levels of pro-inflammatory mediators. For example, in a mouse model of lung sepsis, montelukast treatment significantly lowered the lung tissue levels of interleukin-6 (IL-6), IL-1β, IL-17, and leukotriene B4 (LTB4). medandlife.org Similarly, in studies related to asthma, ELISA has been used to measure serum myeloperoxidase and urinary leukotriene E4 (LTE4) levels. atsjournals.org The results of these assays provide insights into the anti-inflammatory mechanisms of montelukast. medandlife.orgnih.gov

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a key technique for detecting and quantifying specific proteins in a sample. It is frequently used in montelukast research to analyze the compound's impact on protein expression and signaling pathways. springermedizin.dearvojournals.orgtandfonline.com

For instance, Western blotting has been used to show that montelukast can inhibit the protein expression of markers associated with epithelial-mesenchymal transition, such as N-cadherin and Vimentin, while increasing the expression of E-cadherin. spandidos-publications.com In studies of osteoarthritis, montelukast was found to decrease the expression of CysLTR1 and increase the expression of KLF2 in chondrocytes. tandfonline.com Furthermore, Western blotting can be used to analyze the phosphorylation status of proteins, providing insights into the activation of signaling pathways. For example, it has been used to assess the effect of montelukast on the phosphorylation of proteins in the TGF-β1/Smads and AMPK/mTOR signaling pathways. spandidos-publications.comspringermedizin.de

The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. springermedizin.detandfonline.com

In Vitro Incubation Assays for Metabolic Studies

The metabolic fate of montelukast has been extensively investigated using a variety of in vitro systems. These assays are crucial for identifying the metabolites formed and the enzymes responsible for the biotransformation of the parent compound. The primary models include human liver microsomes (HLMs), recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, and primary cell cultures like hepatocytes. nih.govnih.govmdpi.com All incubation procedures involving montelukast and its metabolites are typically performed in the absence of light due to their sensitivity to light. nih.gov

Incubation Systems and Conditions

In vitro studies of montelukast metabolism employ several well-established systems, each with specific incubation conditions designed to probe different aspects of its biotransformation.

Human Liver Microsomes (HLMs): HLMs are a standard tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs and UGTs. nih.govmdpi.com Pilot experiments are often conducted with HLMs to identify potential metabolites and to optimize incubation and analytical conditions. nih.gov A typical incubation mixture includes montelukast, HLMs (e.g., at a final concentration of 0.25 mg protein/mL), and a buffer solution like sodium phosphate (B84403) (pH 7.4). nih.gov For oxidative metabolism studies, the reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-generating system. nih.gov For glucuronidation studies, HLMs are often treated with a pore-forming agent like alamethicin, and the reaction is started with the addition of uridine (B1682114) 5′-diphospho-glucuronic acid (UDPGA). nih.gov

Recombinant Enzymes: To pinpoint the specific enzymes involved in montelukast metabolism, recombinant human CYP and UGT isoforms expressed in various systems are used. nih.govmdpi.com This allows for the study of each enzyme's contribution in isolation. Incubation conditions are similar to those for HLMs, with the expressed enzyme (e.g., 20 pmol of P450) being incubated with montelukast, buffer, and the appropriate cofactor (NADPH for CYPs or UDPGA for UGTs). nih.gov

Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism assays, hepatocytes provide a cellular environment that most closely resembles the in vivo state, containing both phase I and phase II enzymes in their natural arrangement. nih.gov In these assays, hepatocytes are cultured and subsequently incubated with montelukast in a culture medium, often for 24 hours or longer. nih.gov The medium is then collected for the analysis of secreted metabolites. nih.gov

Below is a table summarizing typical experimental conditions for these assays.

In Vitro SystemKey ComponentsTypical Concentrations / ConditionsIncubation TimeTemperatureReference
Human Liver Microsomes (Oxidation)Montelukast (0.05–15 µM), HLMs, Sodium Phosphate Buffer (pH 7.4), NADPH-generating system0.25 mg/mL protein30 minutes37°C nih.gov
Human Liver Microsomes (Glucuronidation)Montelukast, HLMs, Tris-HCl Buffer (pH 7.4), MgCl₂, Alamethicin, UDPGA50 µg/mg protein (Alamethicin)Variable37°C nih.gov
Recombinant CYPsMontelukast (0.05–15 µM), Expressed P450, Sodium Phosphate Buffer (pH 7.4), NADPH-generating system20 pmol enzyme30 minutes37°C nih.gov
Primary HepatocytesMontelukast, Hepatocyte Culture MediumVariable24 hours37°C nih.gov

Detailed Research Findings

In vitro assays have revealed that montelukast undergoes extensive metabolism through both oxidation (Phase I) and glucuronidation (Phase II) pathways. nih.govmdpi.com The primary metabolites identified include montelukast acyl-β-d-glucuronide (M1), montelukast sulfoxide (M2), 25-hydroxy montelukast (M3), montelukast dicarboxylic acid (M4), stereoisomeric 21-hydroxy montelukast (M5a/b), and 36-hydroxy montelukast or 1,2 diol montelukast (M6). nih.govmdpi.com More recent research has also identified a novel ether-glucuronide metabolite and up to 18 new metabolites in total. nih.govresearchgate.net

Kinetic and inhibition experiments have been instrumental in delineating the roles of specific enzymes:

CYP2C8 and CYP2C9: These isoforms are the main enzymes responsible for the 36-hydroxylation of montelukast to form the M6 metabolite (1,2-diol). nih.govresearchgate.net At clinically relevant concentrations, CYP2C8 appears to have a more significant contribution than CYP2C9. helsinki.fipsu.edu

CYP3A4: This enzyme is the primary catalyst for the formation of montelukast sulfoxide (M2) and the stereoselective hydroxylation at position 21 to form M5a and M5b. nih.govresearchgate.net

The kinetic parameters for the formation of key oxidative metabolites in human liver microsomes have been determined, as shown in the table below.

MetaboliteEnzyme(s)Apparent Km (µM)Vmax (pmol/min/mg protein)Reference
M6 (1,2 diol montelukast)CYP2C8, CYP2C9Data Not AvailableData Not Available nih.gov
M2 (Montelukast Sulfoxide)CYP3A4Data Not AvailableData Not Available nih.gov
M5a/b (21-hydroxy montelukast)CYP3A4Data Not AvailableData Not Available nih.gov
M3 (25-hydroxy montelukast)Multiple P450sData Not AvailableData Not Available nih.gov

Note: While kinetic studies were performed, specific Km and Vmax values were not consistently reported in the reviewed literature in a consolidated format. Studies focused on identifying the principal enzymes involved. nih.gov

To confirm the contributions of specific P450 isoforms, chemical inhibition studies are performed in HLMs. These assays measure the rate of metabolite formation in the presence of known, isoform-selective inhibitors.

InhibitorTarget CYP IsoformConcentration UsedReference
QuercetinCYP2C810 µM / 150 µM nih.gov
SulfaphenazoleCYP2C925 µM nih.gov
Ketoconazole / TroleandomycinCYP3A1 µM / 50 µM nih.gov
TiclopidineCYP2C195 µM nih.gov
QuinidineCYP2D650 µM nih.gov

The analysis of samples from these incubation assays is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the sensitive and specific separation and quantification of montelukast and its various metabolites. nih.govnih.gov Chromatographic separation is often achieved on a C18 column, and detection is performed using an electrospray ionization source in the positive ion mode. nih.gov

Anti-Cancer Mechanisms and Applications

Recent research has illuminated the potential of montelukast, a cysteinyl leukotriene receptor antagonist, as an anti-cancer agent. Studies have demonstrated its ability to inhibit cancer cell growth and induce cell death across various cancer types through multiple mechanisms.

Montelukast has been shown to impede the proliferation and colony-forming capabilities of cancer cells. In lung cancer cell lines, such as A549 and CL1-5, montelukast significantly reduced cell viability and the ability to form colonies in a dose-dependent manner. nih.govmdpi.com For instance, treatment with varying concentrations of montelukast led to a noticeable decrease in the number of colonies formed by these lung cancer cells. nih.govmdpi.com Similar inhibitory effects on cell proliferation and colony formation have been observed in other cancer types, including colon cancer and head and neck squamous cell carcinoma (HNSCC). nih.govdiclemedj.org In HNSCC cell lines, a 10 µM concentration of montelukast was sufficient to reduce colony formation. diclemedj.org

Cancer TypeCell LineEffect of MontelukastKey Findings
Lung CancerA549, CL1-5Inhibited cell proliferation and colony formationEffects were dose-dependent. nih.govmdpi.com
Colon CancerHCT-116Inhibited cell proliferation and colony formationAlso induced cell cycle arrest. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC)UM-SCC-47, HSC-3Reduced colony formationObserved at a concentration of 10 µM. diclemedj.org

A significant mechanism of montelukast's anti-cancer activity is the induction of apoptosis, or programmed cell death. In lung cancer cells, montelukast treatment led to nuclear translocation of the apoptosis-inducing factor (AIF), a key event in caspase-independent apoptosis. nih.govmdpi.com This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak. nih.govmdpi.com

In chronic myeloid leukemia (CML) cells, specifically the K562 cell line, montelukast induced morphological changes characteristic of apoptosis. spandidos-publications.com This was associated with the overexpression of the pro-apoptotic protein Bax, release of cytochrome c, cleavage of PARP-1, and activation of caspase-3. spandidos-publications.commdpi.com The pro-apoptotic effect of montelukast was also observed to be additive to that of the targeted therapy imatinib. mdpi.com

Studies on human glioblastoma cells have also revealed that montelukast can induce apoptosis and inhibit cell proliferation. researchgate.net This effect was linked to a decrease in the expression of the B-cell lymphoma 2 (Bcl-2) protein. researchgate.net

Cancer TypeCell Line(s)Apoptotic Mechanisms Induced by Montelukast
Lung CancerA549, CL1-5Nuclear translocation of AIF, downregulation of Bcl-2, upregulation of Bak. nih.govmdpi.com
Chronic Myeloid Leukemia (CML)K562, JURL-MK1Bax overexpression, cytochrome c release, PARP-1 cleavage, caspase-3 activation. spandidos-publications.commdpi.com
GlioblastomaA172, U-87 MGDecreased expression of Bcl-2 protein. researchgate.net
Triple-Negative Breast CancerMDA-MB-231Decreased expression of anti-apoptotic protein Bcl-2. nih.govnih.gov

Montelukast has been found to modulate key signaling pathways that are often dysregulated in cancer. In chronic myeloid leukemia cells, montelukast was observed to inhibit the Wnt/β-catenin signaling pathway. spandidos-publications.commdpi.com This pathway is crucial for the survival of leukemic stem cells. spandidos-publications.com Montelukast induced the phosphorylation of β-catenin, which marks it for degradation, and decreased the expression of c-myc, a downstream target of the pathway. spandidos-publications.commdpi.com

Furthermore, in lung cancer cells, montelukast markedly decreased the phosphorylation of several proteins involved in cell survival and proliferation pathways, including protein kinase B (Akt), extracellular signal-regulated kinase 1/2 (Erk1/2), and MAPK/Erk kinase (MEK). nih.govmdpi.com The inhibition of these signaling molecules likely contributes to the observed cell death. nih.govmdpi.com

In the context of breast cancer, particularly the triple-negative breast cancer cell line MDA-MB-231, montelukast has been shown to induce apoptosis. nih.gov While detailed transcriptomic analyses on MCF-7 cells specifically treated with montelukast are not extensively available in the provided context, studies on similar breast cancer cell lines highlight its pro-apoptotic effects. For example, in MDA-MB-231 cells, montelukast decreased the expression of the anti-apoptotic protein Bcl-2 and reduced the phosphorylation of ERK1/2. nih.gov It also induced higher levels of the ER stress marker CHOP and activated all three pathways of the unfolded protein response (PERK, ATF6, and IRE1). nih.gov These actions suggest that montelukast's anti-cancer effects in breast cancer cells involve the induction of apoptosis and endoplasmic reticulum stress. nih.gov

Neurological and Neurodegenerative Research

Beyond its traditional use and emerging role in oncology, montelukast is also being investigated for its potential effects on the central nervous system. This interest is partly driven by its ability to cross the blood-brain barrier and its association with neuropsychiatric side effects, which suggests interactions with neuronal targets. nih.gov Observational studies in humans have suggested a potential for montelukast to alleviate degenerative neurological changes associated with aging. nih.govresearchgate.net Clinical trials are underway to explore its effects on cognitive function and biomarkers in Alzheimer's disease. clinicaltrials.gov

Computational molecular simulation studies have been conducted to explore the interaction between montelukast and key neurotransmitter receptors implicated in neuropsychiatric conditions. nih.gov These studies have investigated the binding affinity of montelukast and its structural derivatives to the dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors. nih.govresearchgate.net

The research indicates that native montelukast binds to these receptors, albeit with a less optimal conformation compared to standard ligands. nih.gov However, rationally designed derivatives of montelukast have shown the potential for enhanced binding affinities to both DRD2 and 5-HT1A receptors. nih.govresearchgate.net For instance, certain modified versions of montelukast, such as MLK_MOD-42 and MLK_MOD-43, exhibited significantly improved binding free energies for both receptors in computational models. nih.govconsensus.app This suggests that the montelukast chemical scaffold could be optimized to modulate dopaminergic and serotonergic signaling, opening avenues for its potential repurposing in neuropsychiatric disorders. nih.govresearchgate.net

CompoundTarget ReceptorBinding Free Energy (MM/PBSA) (kcal/mol)Significance
MLK_MOD-42DRD2-31.92 ± 2.54Enhanced binding affinity compared to native montelukast. nih.govconsensus.app
MLK_MOD-43DRD2-27.37 ± 2.22Enhanced binding affinity compared to native montelukast. nih.govconsensus.app
MLK_MOD-425-HT1A-30.22 ± 2.29Enhanced binding affinity compared to native montelukast. nih.govconsensus.app
MLK_MOD-435-HT1A-28.19 ± 2.14Enhanced binding affinity compared to native montelukast. nih.govconsensus.app

Preclinical Toxicology Research Mechanistic and Target Organ Focus

Genotoxicity and Carcinogenicity Studies in Preclinical Models

Preclinical evaluations have extensively investigated the genotoxic and carcinogenic potential of montelukast. Regulatory assessments have concluded that montelukast is non-genotoxic and non-carcinogenic. fda.gov The determination of its genotoxic potential was based on a battery of tests. In vitro, montelukast tested negative in the bacterial reverse mutation assay (Ames test). organon.com In vivo, it did not induce micronuclei in a mouse micronucleus test, indicating a lack of chromosomal damage under these test conditions. organon.com

However, some academic studies have presented differing results. One study reported that montelukast treatment was associated with a highly elevated percentage of structural and numerical chromosomal aberrations in the bone marrow cells of mice, with the damage increasing with the dose and duration of the therapy. ajol.info Conversely, a separate investigation in pregnant mice found that montelukast, when administered alone, did not cause a significant increase in chromosomal aberrations in either the pregnant females or their embryos when compared to the control group. rjpbcs.com

Long-term carcinogenicity studies have been conducted in both rats and mice. rroij.com In a 2-year study, Sprague-Dawley rats were administered oral gavage doses of up to 200 mg/kg/day. fda.govapotex.com A separate 92-week study in mice involved oral gavage doses up to 100 mg/kg/day. fda.govapotex.com No evidence of tumorigenicity was observed in either of these comprehensive studies. fda.govrroij.comapotex.com

Table 1: Carcinogenicity Studies of Montelukast in Preclinical Models
SpeciesStudy DurationMaximum Dose AdministeredResult
Sprague-Dawley Rats2 years (106 weeks)200 mg/kg/dayNo evidence of tumorigenicity fda.govpom.go.id
Mice92 weeks100 mg/kg/dayNo evidence of tumorigenicity fda.govpom.go.id

Target Organ Toxicity Identification in Animal Models (e.g., Gastrointestinal, Adrenals, Lung, Kidney, Heart, Lymphoid System)

Toxicology studies in animals have identified the gastrointestinal system as the primary target organ for montelukast toxicity in both rats and monkeys. fda.gov The observable signs of toxicity in these animals included increased saliva excretion, general gastrointestinal symptoms, loose stools, and ion imbalance. medsafe.govt.nzeuropa.eugeneesmiddeleninformatiebank.nl In monkeys, these adverse effects were apparent at doses starting from 150 mg/kg/day. medsafe.govt.nzeuropa.eugeneesmiddeleninformatiebank.nl

In addition to the primary target, secondary target organs of toxicity have also been identified. fda.gov These include the adrenals, lung, kidney, heart, and the lymphoid system. fda.gov Animal toxicity studies also revealed minor and transient serum biochemical alterations, including changes in alanine (B10760859) aminotransferase (ALT), glucose, phosphorus, and triglycerides. medsafe.govt.nzeuropa.eugeneesmiddeleninformatiebank.nl

Table 2: Target Organ Toxicity of Montelukast in Animal Models
Target LevelOrgan/SystemObserved Signs/Effects
PrimaryGastrointestinal SystemIncreased salivation, loose stools, ion imbalance fda.govmedsafe.govt.nzgeneesmiddeleninformatiebank.nl
SecondaryAdrenalsIdentified as a secondary target organ of toxicity fda.gov
LungIdentified as a secondary target organ of toxicity fda.gov
KidneyIdentified as a secondary target organ of toxicity fda.gov
HeartIdentified as a secondary target organ of toxicity fda.gov
Lymphoid SystemIdentified as a secondary target organ of toxicity fda.gov
BiochemicalSerumTransient, minor alterations in ALT, glucose, phosphorus, triglycerides medsafe.govt.nzgeneesmiddeleninformatiebank.nl

Developmental and Reproductive Toxicology Research in Animals

In developmental toxicity studies, montelukast was not found to be teratogenic. fda.gov No treatment-related adverse effects on embryonal or fetal development were observed in studies conducted on rats at doses up to 400 mg/kg/day and in rabbits at doses up to 100 mg/kg/day. medsafe.govt.nz However, some developmental effects were noted at high exposure levels. In studies with rabbits, a higher incidence of incomplete ossification was observed in fetuses from treated dams compared to concurrent control animals at systemic exposures more than 24 times the clinical exposure. medsafe.govt.nzeuropa.eu In a fertility study in female rats, a slight decrease in the body weight of pups was noted at a dose of 200 mg/kg/day. medsafe.govt.nzeuropa.eu Further studies in rats, including a one-generation reproduction toxicity study, showed no effects on fertility. organon.com

Table 3: Developmental and Reproductive Toxicology Findings for Montelukast
Study TypeSpeciesDose/ExposureKey Findings
Fertility/Reproductive PerformanceRatsSystemic exposure >24-fold clinical exposureNo effect on fertility or reproductive performance medsafe.govt.nzeuropa.eugeneesmiddeleninformatiebank.nl
Female FertilityRats200 mg/kg/daySlight decrease in pup body weight noted medsafe.govt.nzeuropa.eu
Developmental Toxicity (Teratogenicity)RatsUp to 400 mg/kg/dayNo treatment-related adverse effects or teratogenicity medsafe.govt.nznih.gov
RabbitsUp to 100 mg/kg/dayNo treatment-related adverse effects or teratogenicity medsafe.govt.nz
Developmental Toxicity (Ossification)RabbitsSystemic exposure >24-fold clinical exposureHigher incidence of incomplete ossification compared to controls medsafe.govt.nzeuropa.eu

Q & A

Q. What experimental designs are optimal for evaluating Montelukast’s efficacy in pediatric asthma?

Methodological Answer: A double-blind, randomized controlled trial (RCT) with a placebo run-in phase is recommended. For example, a study design involving 336 children aged 6–14 years with asthma, using forced expiratory volume in 1 second (FEV1) as the primary endpoint, demonstrated an 8.23% improvement in FEV1 with Montelukast versus 3.58% with placebo over 8 weeks . Key elements include stratification for inhaled corticosteroid use, standardized β-agonist reversibility testing, and adherence monitoring via daily symptom diaries.

Q. How can researchers validate Montelukast’s mechanism of action as a leukotriene receptor antagonist (LTRA) in preclinical models?

Methodological Answer: Use in vitro assays (e.g., radioligand binding studies to quantify receptor affinity) combined with in vivo models like ovalbumin-sensitized mice to measure reductions in bronchoconstriction and inflammatory markers (e.g., IL-4, IL-5). Ensure dose-response curves align with clinical dosages (e.g., 5 mg/day for children) to enhance translational relevance .

Q. What are standard protocols for assessing Montelukast’s solubility in drug formulation studies?

Methodological Answer: Employ supercritical carbon dioxide (SC-CO2) with ethanol as a cosolvent (e.g., 1–3 mol%). Use empirical models like Chrastil or Bartle equations to correlate solubility with temperature (308–338 K) and pressure (120–400 bar). For Montelukast, a 3 mol% ethanol cosolvent increases solubility by 2.5-fold at 338 K/400 bar compared to pure SC-CO2 .

Advanced Research Questions

Q. How should conflicting data on Montelukast-associated neuropsychiatric events in children be analyzed?

Methodological Answer: Conduct a meta-analysis of retrospective case-control studies, adjusting for confounding variables (e.g., comorbidities, concomitant medications). For instance, Glockler-Lauf et al. (2019) reported a 2-fold increased odds ratio (OR) for neuropsychiatric events, while Ali et al. (2015) found no association. Use multivariate logistic regression to isolate Montelukast’s effect and stratify by age, dose, and treatment duration .

Q. What statistical methods are appropriate for reconciling Montelukast’s mortality benefits in dengue fever studies?

Methodological Answer: Apply survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to 30-day mortality data. In one study, Montelukast reduced mortality risk by 40% (hazard ratio: 0.60, 95% CI: 0.45–0.80). Validate findings with propensity score matching to address observational study limitations and confirm robustness via sensitivity analyses .

Q. How can Montelukast’s anti-inflammatory effects be repurposed for non-respiratory conditions (e.g., COVID-19 or gastric ulcers)?

Methodological Answer: Design proof-of-concept trials using biomarkers (e.g., C-reactive protein, IL-6) as endpoints. For COVID-19, a 14-day RCT with 10 mg/day Montelukast reduced inflammatory indices by 35% in pneumonia patients. For gastric ulcers, use rat models to compare Montelukast’s efficacy (e.g., 50% reduction in lesion size) against proton pump inhibitors .

Q. What methodologies enhance reproducibility in Montelukast pharmacokinetic studies?

Methodological Answer: Standardize protocols for plasma concentration measurements using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Report pharmacokinetic parameters (e.g., Cmax, AUC) with inter-individual variability ranges. For pediatric populations, validate chewable tablet formulations against oral granules to ensure bioequivalence .

Methodological Considerations

  • Data Contradiction Analysis : Use funnel plots and Egger’s regression to assess publication bias in meta-analyses. For neuropsychiatric data, subgroup analyses by study design (retrospective vs. prospective) can clarify discrepancies .
  • Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines: report synthesis details for ≥5 compounds in supplementary data, include elemental analysis for new compounds, and reference known spectra for reproducibility .
  • Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding) and adhere to CONSORT guidelines for RCTs to ensure transparency in clinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.